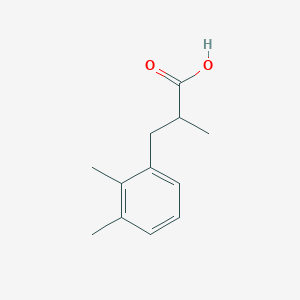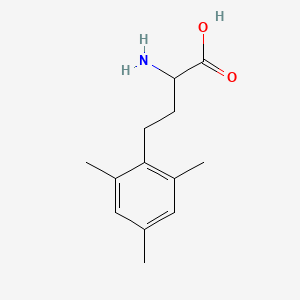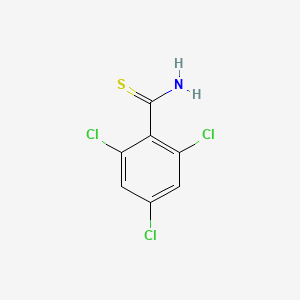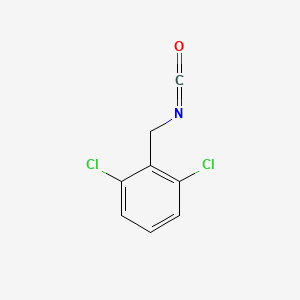
1,3-Dichloro-2-(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.
2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.
特性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC名 |
1,3-dichloro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChIキー |
OAQBDSNJVMPOSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





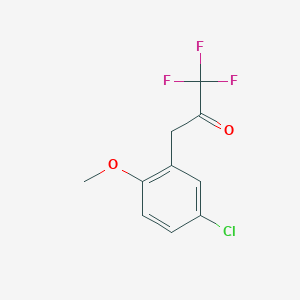


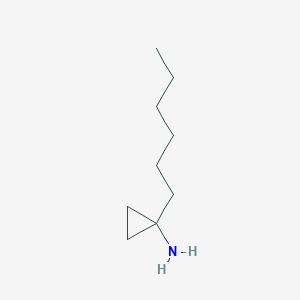

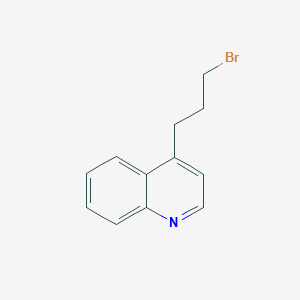
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
